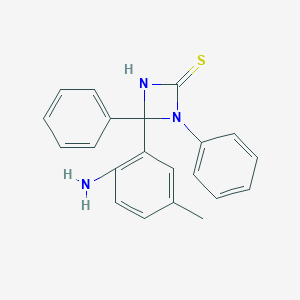![molecular formula C18H26ClN3O2 B236155 N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide, also known as BCT-197, is a small molecule inhibitor that has shown potential in inhibiting the growth and spread of cancer cells. It belongs to the class of compounds known as piperazine derivatives and has been the subject of numerous scientific studies due to its promising anti-cancer properties.
作用機序
The mechanism of action of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide involves the inhibition of a protein called focal adhesion kinase (FAK), which plays a key role in the growth and spread of cancer cells. By inhibiting FAK, N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide prevents cancer cells from forming new blood vessels and invading nearby tissues, ultimately leading to cell death.
Biochemical and Physiological Effects
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide has been found to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting FAK, it has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit cell migration and invasion. N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide has also been found to reduce the expression of several genes involved in cancer cell growth and survival.
実験室実験の利点と制限
One advantage of using N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide in lab experiments is its specificity for FAK, which allows researchers to study the effects of FAK inhibition on cancer cells in a controlled setting. However, one limitation is that N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide may not be effective in all types of cancer, and its effectiveness may vary depending on the specific genetic mutations present in a given cancer.
将来の方向性
There are several promising future directions for research on N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide. One area of interest is the development of combination therapies that include N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide, as it has been shown to enhance the effectiveness of chemotherapy drugs. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide in humans, as well as to identify biomarkers that can predict which patients are most likely to benefit from treatment with N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide. Finally, ongoing research is exploring the potential use of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide in other diseases beyond cancer, such as fibrosis and arthritis.
合成法
The synthesis of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide involves a multi-step process that begins with the reaction of 3-chloro-4-nitroaniline with butyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to form the final product, N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide.
科学的研究の応用
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancers. Additionally, N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide has been found to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
特性
製品名 |
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide |
|---|---|
分子式 |
C18H26ClN3O2 |
分子量 |
351.9 g/mol |
IUPAC名 |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]butanamide |
InChI |
InChI=1S/C18H26ClN3O2/c1-3-5-17(23)20-14-7-8-16(15(19)13-14)21-9-11-22(12-10-21)18(24)6-4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,23) |
InChIキー |
TWOLDRCXANCSPQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC)Cl |
正規SMILES |
CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)

